molecular formula C16H11NO5 B2557166 6-Methoxy-3-(4-nitrophenyl)chromen-2-one CAS No. 14206-33-8

6-Methoxy-3-(4-nitrophenyl)chromen-2-one

Cat. No.: B2557166
CAS No.: 14206-33-8
M. Wt: 297.266
InChI Key: ATLZEMJLXONUAD-UHFFFAOYSA-N
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Description

“6-Methoxy-3-(4-nitrophenyl)chromen-2-one” is a chemical compound with the molecular formula C16H11NO5 . It is a derivative of chromen-2-one, a significant structural entity that belongs to the class of oxygen-containing heterocycles . This compound acts as a major building block in a large class of medicinal compounds .


Synthesis Analysis

The synthesis of chroman-4-one derivatives, including “this compound”, has been a subject of several studies . These studies have focused on improving the methodologies of 4-chromanone-derived compounds . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent and catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and spectroscopic data . For instance, its molecular weight is 297.262 Da . Other properties such as melting point, solubility, and stability can be determined experimentally.

Scientific Research Applications

Synthesis and Catalytic Properties

6-Methoxy-3-(4-nitrophenyl)chromen-2-one is used in the synthesis of various compounds. Alonzi et al. (2014) discuss its application in the synthesis of Warfarin and its analogues, emphasizing its role in environmentally friendly catalytic processes using polystyrene-supported catalysts for Michael additions, a crucial step in these syntheses (Alonzi et al., 2014).

Crystal Structure Analysis

The compound's crystal structure has been analyzed to understand its conformation and molecular interactions. Inglebert et al. (2014) studied its crystal structure, noting the unique conformations and interactions within its molecular structure (Inglebert et al., 2014).

Antimicrobiotic and Anti-Inflammatory Effects

An isoflavone derivative of this compound, isolated from Belamcanda chinensis, exhibits antimicrobiotic and anti-inflammatory properties. Liu et al. (2008) found that the compound's molecular arrangement facilitates these biological activities (Liu et al., 2008).

Phototransformation Studies

Phototransformation of chromenones like this compound has been a subject of research. Khanna et al. (2015) explored its phototransformation, leading to the formation of exotic tetracyclic scaffolds, which is significant for understanding photochemical reactions in chromenones (Khanna et al., 2015).

Antitumor Activities

The compound's derivatives show potential in antitumor applications. Yin et al. (2013) synthesized analogues of this compound, identifying some with potent antiproliferative activities against tumor cell lines, highlighting their potential in cancer therapy (Yin et al., 2013).

Fluorescent Probes for Biological Imaging

The compound has been used in the development of fluorescent probes for biological imaging. Feng et al. (2016) developed a probe using a derivative of this compound for imaging hypoxic tumor cells, demonstrating its utility in biomedical research (Feng et al., 2016).

Photovoltaic Properties

The compound's derivatives are explored for their photovoltaic properties in dye-sensitized solar cells. Gad et al. (2020) conducted experimental and computational studies on chromen-2-one-based organic dyes, revealing their potential in improving photoelectric conversion efficiency (Gad et al., 2020).

Antibacterial Activity

Derivatives of this compound have been synthesized and tested for their antibacterial activity. Behrami et al. (2019) investigated the antibacterial effects of these compounds against various bacterial strains, demonstrating their potential in developing new antibacterial agents (Behrami et al., 2019).

Future Directions

The future directions for the study of “6-Methoxy-3-(4-nitrophenyl)chromen-2-one” and related compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their pharmaceutical applications .

Properties

IUPAC Name

6-methoxy-3-(4-nitrophenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-21-13-6-7-15-11(8-13)9-14(16(18)22-15)10-2-4-12(5-3-10)17(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLZEMJLXONUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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